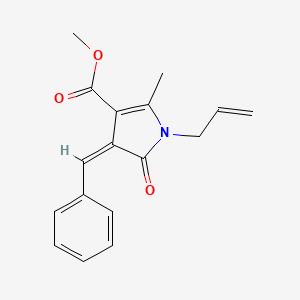
methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MADPMC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound is a member of the pyrrole family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
Methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit the growth of cancer cells. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antimicrobial activity against various strains of bacteria and fungi. In addition, it has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer growth, and microbial infection. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and physiological effects:
methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning. In addition, it has been shown to decrease the levels of oxidative stress, which is a key factor in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has shown low toxicity in animal studies, which makes it a promising candidate for further development. However, there are also limitations to its use in lab experiments. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and to identify specific targets for drug development. Finally, more research is needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound with potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and yield. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in various scientific research applications, including anti-inflammatory, anticancer, and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has various biochemical and physiological effects, including decreasing the production of inflammatory mediators, inducing apoptosis in cancer cells, and increasing the levels of acetylcholine. While there are limitations to its use in lab experiments, there are also several future directions for its study, including its potential use in the treatment of neurodegenerative diseases and its optimization for drug development.
properties
IUPAC Name |
methyl (4Z)-4-benzylidene-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-4-10-18-12(2)15(17(20)21-3)14(16(18)19)11-13-8-6-5-7-9-13/h4-9,11H,1,10H2,2-3H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPMGGVCDUTPGM-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2)C(=O)N1CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2)/C(=O)N1CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



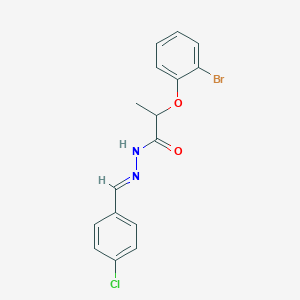
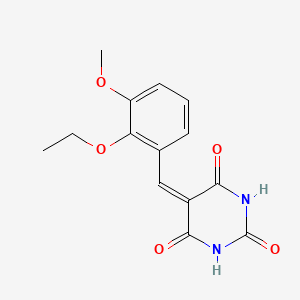

![N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B3861117.png)
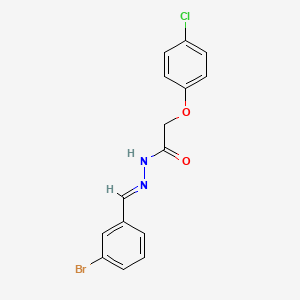
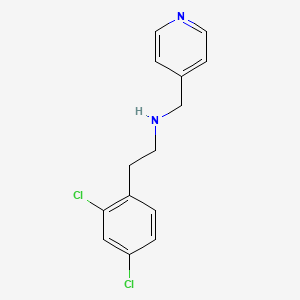
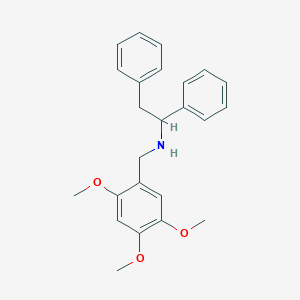
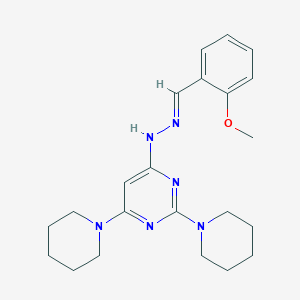
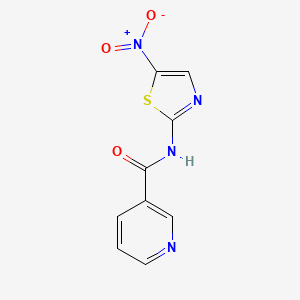
![methyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861155.png)
![11-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3861157.png)
![2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3861167.png)
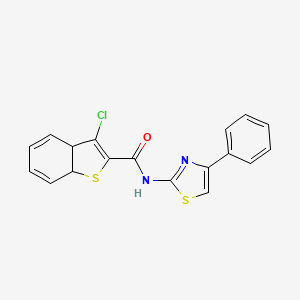
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861187.png)